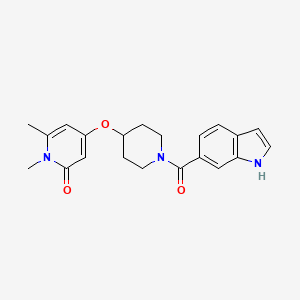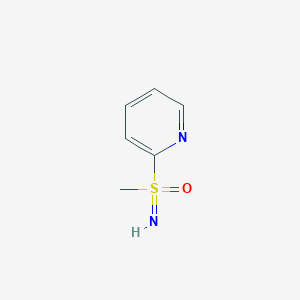
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butylsulfonyl group and a chlorophenoxy group attached to an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone typically involves multiple steps:
-
Formation of the Pyrrolidine Ring:
- Starting from a suitable precursor such as 3-chloropyrrolidine, the tert-butylsulfonyl group can be introduced via nucleophilic substitution using tert-butylsulfonyl chloride in the presence of a base like triethylamine.
-
Attachment of the Chlorophenoxy Group:
- The 4-chlorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the intermediate pyrrolidine derivative with 4-chlorophenol in the presence of a base such as potassium carbonate.
-
Formation of the Ethanone Moiety:
- The final step involves the introduction of the ethanone group, which can be achieved through an acylation reaction using an appropriate acylating agent like acetyl chloride or acetic anhydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the ethanone moiety to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学研究应用
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis:
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
作用机制
The mechanism by which 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone exerts its effects depends on its application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain pathways involved in disease processes.
Pathways Involved: The compound might influence pathways related to inflammation, oxidative stress, or neurotransmission, depending on its structural features and functional groups.
相似化合物的比较
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-fluorophenoxy)ethanone: Similar structure but with a fluorine atom instead of chlorine, potentially altering its reactivity and biological activity.
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-bromophenoxy)ethanone: Bromine substitution may lead to different chemical and physical properties.
Uniqueness: 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone is unique due to the specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of the tert-butylsulfonyl group enhances its stability, while the chlorophenoxy group provides opportunities for further functionalization.
属性
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4S/c1-16(2,3)23(20,21)14-8-9-18(10-14)15(19)11-22-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIONSGLJQAXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2724805.png)


![N-(3-chlorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2724809.png)
![2-Chloro-N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2724813.png)


![N-(4-butylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2724819.png)

![5-[(2R)-pyrrolidin-2-yl]-2H-1,2,3,4-tetrazole hydrochloride](/img/new.no-structure.jpg)

![6-Cyclopropyl-2-{1-[2-(3,4-dimethylphenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2724824.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2724825.png)
![Bicyclo[2.2.1]heptane-1,4-diyldimethanol](/img/structure/B2724826.png)
